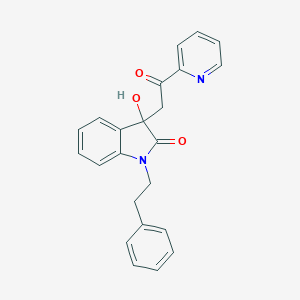![molecular formula C22H18N2O4 B214622 2-{3-HYDROXY-3-[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]-2-OXOINDOL-1-YL}ACETAMIDE](/img/structure/B214622.png)
2-{3-HYDROXY-3-[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]-2-OXOINDOL-1-YL}ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-HYDROXY-3-[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]-2-OXOINDOL-1-YL}ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a naphthyl group, a hydroxy group, and an indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-HYDROXY-3-[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]-2-OXOINDOL-1-YL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Naphthyl Group: The naphthyl group can be introduced through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxy group can be introduced via a hydroxylation reaction, typically using a strong oxidizing agent like potassium permanganate or osmium tetroxide.
Acetylation: The final step involves the acetylation of the indole derivative with acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and protein interactions due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound have shown potential as therapeutic agents for the treatment of various diseases, including cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-{3-HYDROXY-3-[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]-2-OXOINDOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}propionamide
- 2-{3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}butyramide
Uniqueness
Compared to similar compounds, 2-{3-HYDROXY-3-[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]-2-OXOINDOL-1-YL}ACETAMIDE has a unique combination of functional groups that confer distinct reactivity and biological activity. The presence of both the hydroxy and naphthyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C22H18N2O4 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
2-[3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C22H18N2O4/c23-20(26)13-24-18-8-4-3-7-17(18)22(28,21(24)27)12-19(25)16-10-9-14-5-1-2-6-15(14)11-16/h1-11,28H,12-13H2,(H2,23,26) |
Clé InChI |
RLOLCEAPHPNYGP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CC3(C4=CC=CC=C4N(C3=O)CC(=O)N)O |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(=O)CC3(C4=CC=CC=C4N(C3=O)CC(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214539.png)
![5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214541.png)
![3-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROPAN-2-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B214547.png)
![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214548.png)
![4-{3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B214549.png)
![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214553.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-1-benzyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214554.png)

![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214559.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214560.png)
![3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214563.png)
![3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214564.png)
![1-ethyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214566.png)
![3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214568.png)
